molecular formula C22H14O9 B1665328 Aurintricarboxylic acid CAS No. 4431-00-9

Aurintricarboxylic acid

Cat. No.: B1665328
CAS No.: 4431-00-9
M. Wt: 422.3 g/mol
InChI Key: GIXWDMTZECRIJT-UHFFFAOYSA-N
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Description

Aurintricarboxylic acid is a polyaromatic carboxylic acid derivative known for its ability to inhibit nucleases and nucleic acid processing enzymes. It readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Aurintricarboxylic Acid (ATA) is a chemical compound that interacts with several targets. It has been found to interact with a plasma transporter protein (human serum albumin), eukaryotic (yeast) ribosomes, and a SARS-CoV-2 target, the RNA-dependent RNA polymerase (RdRp) . ATA also disrupts the TAZ-TEAD transcriptional complex . These targets play crucial roles in various biological processes, including protein synthesis, viral replication, and transcriptional regulation.

Mode of Action

ATA readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . It is a potent inhibitor of ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . ATA also disrupts the TAZ-TEAD transcriptional complex . NMR studies suggest that its mechanism of action involves competition between the nucleic acid and the polymeric ATA for binding in the active site of the protein .

Biochemical Pathways

ATA affects several biochemical pathways. It stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells . It also inhibits apoptosis and prevents down-regulation of Ca2±impermeable GluR2 receptors .

Pharmacokinetics

ATA’s pharmacokinetic properties are critical for characterizing drug distribution, bioavailability, and effective inhibition of host and viral targets . .

Result of Action

The molecular and cellular effects of ATA’s action are diverse. It inhibits RNA replication and protein synthesis . ATA also inhibits the activity of plasma membrane Ca2±ATPase, a crucial enzyme responsible for calcium transport . Furthermore, ATA has been found to reduce viral reproduction and infection when applied post-infection .

Action Environment

The action of ATA is influenced by environmental factors. For instance, ATA binds to ribosomes independent of temperature (when tested between 1 to 35 °C) and pH (when tested between pH 6 to 9). Divalent cations (Mg2+, Ca2+, and Mn2+) stimulate maximal binding of ATA to ribosomes at a concentration of 6 mM . These factors can influence ATA’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Aurintricarboxylic acid is a potent inhibitor of protein-nucleic acid interactions . It inhibits ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . It also stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits apoptosis and prevents down-regulation of Ca 2+ -impermeable GluR2 receptors . It also inhibits calpain, a Ca 2+ -activated protease that is activated during apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves competition between the nucleic acid and the polymeric this compound for binding in the active site of the protein . Electron spin resonance indicates that this compound is polymeric, forming a stable free radical .

Temporal Effects in Laboratory Settings

It has been found to reduce viral reproduction and infection when applied post-infection .

Dosage Effects in Animal Models

In neonatal mice, a daily dose of 100 µmol/kg of this compound led to 97–99% inhibition of infection without any observable negative effects on the animals .

Metabolic Pathways

It is known to influence several biochemical reactions and pathways, including tyrosine phosphorylation processes .

Transport and Distribution

It has been found to interact with a plasma transporter protein .

Preparation Methods

Aurintricarboxylic acid can be synthesized through the condensation of formaldehyde with salicylic acid in the presence of nitrite-containing sulfuric acid . This method involves the reaction of these starting materials under specific conditions to yield the desired product. Industrial production methods may vary, but the fundamental synthetic route remains consistent.

Chemical Reactions Analysis

Aurintricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Aurintricarboxylic acid can be compared with other similar compounds, such as:

    Salicylic Acid: Both compounds are aromatic carboxylic acids, but this compound has additional functional groups that enhance its inhibitory properties.

    Benzoic Acid: While benzoic acid is a simpler aromatic carboxylic acid, this compound’s complex structure allows for more diverse interactions with proteins and nucleic acids.

    Quinones: this compound shares some structural similarities with quinones, which are also known for their redox properties and ability to form stable free radicals.

This compound’s unique structure and ability to polymerize in aqueous solution make it particularly effective in inhibiting protein-nucleic acid interactions, setting it apart from these similar compounds .

Properties

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXWDMTZECRIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O9
Source PubChem
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Related CAS

13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt)
Record name Aurintricarboxylic acid
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DSSTOX Substance ID

DTXSID9063453
Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name Aurintricarboxylic acid
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CAS No.

4431-00-9
Record name Aurintricarboxylic acid
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Record name Aurintricarboxylic acid
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Record name Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy-
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Record name 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid]
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Record name 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid)
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Record name AURINE TRICARBOXYLIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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